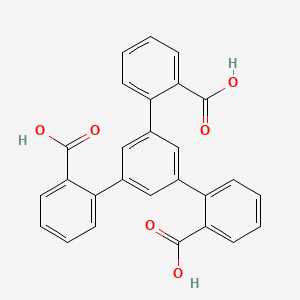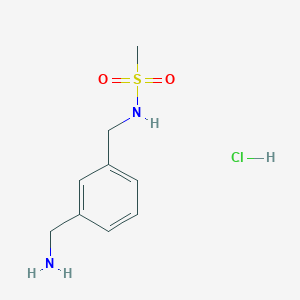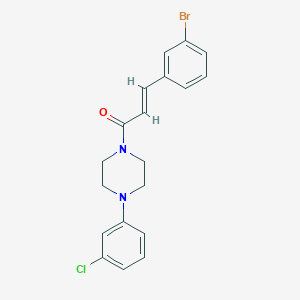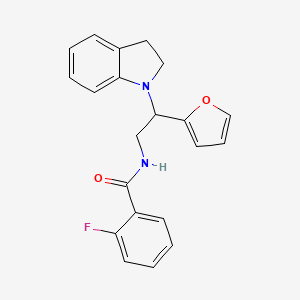
4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with three carbon atoms and two nitrogen atoms. They are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties .
科学的研究の応用
Synthesis and Structural Analysis
One-Pot Synthesis and Characterization : A facile one-pot synthesis technique has been developed for compounds related to 4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, emphasizing efficiency in synthesis and clarity in structural analysis through spectroscopic methods and X-ray diffraction (Khan & White, 2012).
Crystal Structure and Molecular Dynamics : Detailed examination of the crystal structure and molecular dynamics of similar compounds provides insight into their physical properties and potential applications in various scientific fields (Holzer et al., 2003).
Antimicrobial and Antifungal Activity
Antimicrobial Properties : Certain derivatives of 4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have shown promise as antimicrobial agents, with studies revealing moderate to excellent activity against selected bacterial strains (B'Bhatt & Sharma, 2017).
Antibacterial Evaluation : Synthesis and characterization of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, closely related to the compound , have demonstrated promising antibacterial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012).
Applications in Material Science
Synthesis of Novel Compounds : Synthesis techniques have been developed for creating novel compounds with pyrazole cores, potentially useful in material science and chemical engineering (Grotjahn et al., 2002).
Catalytic and Reaction Studies : Research into the catalytic properties and reaction mechanisms of related pyrazole compounds can lead to advancements in synthetic chemistry and the development of new materials (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Biomedical Research
Antitumor Potential : Some derivatives have shown potential as anti-tumor agents, opening avenues for further research in oncology and pharmaceutical sciences (Gomha, Edrees, & Altalbawy, 2016).
Pharmacological Studies : The synthesis and characterization of closely related compounds contribute to understanding their pharmacological properties, aiding in drug discovery and development (Bhat et al., 2016).
作用機序
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Some pyrazolones are known to have low toxicity, but others, especially those with certain substitutions, can be toxic . Without specific data, it’s important to handle all unknown compounds with caution.
将来の方向性
The future directions for research on this compound would depend on its observed activities. If it shows promising biological activity, it could be further optimized and studied for potential therapeutic applications. Alternatively, if it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .
特性
IUPAC Name |
4-(3-chlorobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-15(16(21)12-6-5-7-13(18)10-12)17(22)20(19-11)14-8-3-2-4-9-14/h2-10,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBSSVGLNHWXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603074.png)

![(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid](/img/structure/B2603078.png)

![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B2603081.png)

![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2603087.png)
![3-[[1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2603088.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2603089.png)

![7-(4-fluorophenyl)-8-(2-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603092.png)
![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2603093.png)
![3-methoxy-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2603096.png)